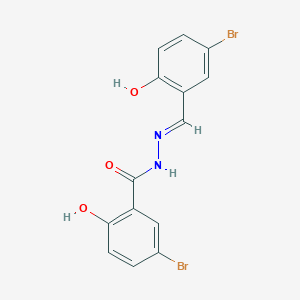![molecular formula C15H17ClN4O B6010741 2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B6010741.png)
2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a chemical compound that features a piperazine ring substituted with a 4-chlorophenyl group and a pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves the reaction of 4-chlorophenylpiperazine with a suitable pyrimidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like methanol . The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable methods that ensure high yield and purity. These methods often include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, reducing agents such as iron dust, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A second-generation antihistamine with a similar piperazine structure.
Hydroxyzine: An antihistamine and anxiolytic agent that also features a piperazine ring.
Uniqueness
2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the pyrimidinone moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-11-10-14(21)18-15(17-11)20-8-6-19(7-9-20)13-4-2-12(16)3-5-13/h2-5,10H,6-9H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKJDTLACPLWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one](/img/structure/B6010664.png)
![5-oxo-N-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B6010669.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6010670.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-2-fluorobenzamide](/img/structure/B6010672.png)
![3-{[(4-hydroxyphenyl)amino]carbonyl}-2-pyrazinecarboxylic acid](/img/structure/B6010678.png)
![N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B6010691.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B6010700.png)
![ETHYL 4-(AMINOCARBONYL)-5-{[(3-CHLOROANILINO)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE](/img/structure/B6010712.png)
![2-hydroxy-3-methoxybenzaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B6010716.png)
![3-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6010718.png)

![6-Hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B6010750.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)methanamine](/img/structure/B6010754.png)
![2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B6010757.png)
